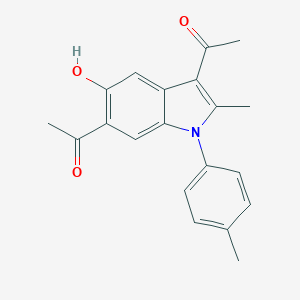
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, also known as MADMI, is a synthetic compound that belongs to the family of indole alkaloids. It has been widely used in scientific research due to its potential therapeutic properties.
作用机制
The exact mechanism of action of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is not fully understood, but it is believed to modulate multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been found to increase the expression of anti-apoptotic proteins, such as Bcl-2, and to decrease the expression of pro-apoptotic proteins, such as Bax.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol in lab experiments is its relatively low toxicity compared to other indole alkaloids, such as tryptamine and serotonin. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is its limited solubility in water, which may require the use of organic solvents in experiments.
未来方向
There are several future directions for the study of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Additionally, the development of new synthetic methods for 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol and its derivatives may lead to the discovery of more potent and selective compounds.
合成方法
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol can be synthesized by reacting 4-methylacetophenone and 3-acetylindole in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields a yellow solid, which can be purified by recrystallization. The purity and identity of the compound can be confirmed by using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.
属性
产品名称 |
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
1-[3-acetyl-5-hydroxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C20H19NO3/c1-11-5-7-15(8-6-11)21-12(2)20(14(4)23)17-10-19(24)16(13(3)22)9-18(17)21/h5-10,24H,1-4H3 |
InChI 键 |
BFRAMWBPJVDFDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)